Cas no 933700-53-9 (1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine)

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine is a fluorinated diamine compound with a well-defined molecular structure, featuring a 4-fluorophenyl group and a dimethyl-substituted propane-1,3-diamine backbone. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity in target interactions, while the tertiary amine functionality offers reactivity for further derivatization. Its well-characterized purity and structural consistency make it suitable for applications in medicinal chemistry, particularly in the development of receptor-targeted agents. The compound is typically handled under controlled conditions to ensure stability and reproducibility in experimental use.
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine structure
933700-53-9 structure
Product Name:1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine
CAS No:933700-53-9
MF:C11H17FN2
MW:196.264486074448
CID:5055419
Update Time:2025-05-26

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine
    • 1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine
    • 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine
    • Inchi: 1S/C11H17FN2/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9/h3-6,11H,7-8,13H2,1-2H3
    • InChI Key: JWUZFHYLKAZQPJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(CCN(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 153
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.3

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B413650-10mg
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine
933700-53-9
10mg
$ 50.00 2022-06-07
TRC
B413650-50mg
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine
933700-53-9
50mg
$ 95.00 2022-06-07
TRC
B413650-100mg
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine
933700-53-9
100mg
$ 160.00 2022-06-07

Additional information on 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine: A Comprehensive Overview

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine is a versatile organic compound with the CAS number 933700-53-9. This compound is widely recognized in the chemical and pharmaceutical industries for its unique structural properties and diverse applications. The molecule consists of a propane backbone with two amine groups at positions 1 and 3, where the nitrogen atom at position 3 is dimethylated. Additionally, the compound features a fluorophenyl group attached to the first carbon atom of the propane chain. This combination of functional groups makes it a valuable intermediate in various synthetic processes.

Recent studies have highlighted the importance of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine in drug discovery and development. Its ability to act as a building block for more complex molecules has been extensively explored in academic and industrial research. For instance, researchers have utilized this compound to synthesize novel bioactive compounds with potential applications in treating diseases such as cancer and neurodegenerative disorders. The fluorophenyl group is particularly significant due to its electronic properties, which enhance the compound's reactivity and selectivity in various reactions.

The synthesis of 933700-53-9 involves a multi-step process that typically begins with the preparation of intermediates such as 4-fluorophenyl derivatives. These intermediates are then subjected to nucleophilic substitution or coupling reactions to introduce the diamine functionality. The dimethylation at position 3 is achieved through alkylation or methylation techniques, ensuring high purity and stability of the final product. Advanced chromatographic methods are employed to isolate and characterize the compound, confirming its structural integrity and purity.

In terms of applications, 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine has found extensive use in the development of advanced materials. Its ability to form stable bonds with other functional groups makes it an ideal candidate for polymer synthesis and cross-linking reactions. Moreover, this compound has been employed in the creation of novel catalysts for industrial processes, where its unique electronic properties enhance catalytic efficiency and selectivity.

Recent advancements in green chemistry have also brought attention to 933700-53-9 as a sustainable alternative in synthetic pathways. Researchers have explored eco-friendly methods for its synthesis, including the use of renewable feedstocks and energy-efficient reaction conditions. These developments align with global efforts to reduce environmental impact while maintaining high standards of product quality.

The structural versatility of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine has also made it a valuable tool in medicinal chemistry. Its ability to serve as a scaffold for drug design has been leveraged in numerous preclinical studies. For example, derivatives of this compound have shown promise as inhibitors of key enzymes involved in disease progression. The fluorophenyl group contributes significantly to these biological activities by enhancing molecular stability and bioavailability.

In conclusion, 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,

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